4-Methyl-1,2-oxazolidin-4-ol
Description
Contextualization within Oxygen-Nitrogen Heterocycles
Heterocyclic compounds are a cornerstone of organic chemistry, with those containing both oxygen and nitrogen atoms representing a particularly significant class. nih.govresearchgate.net These structures are integral to a vast array of natural products and synthetic molecules. nih.gov The 1,2-oxazolidine ring is a five-membered saturated heterocycle containing an oxygen and a nitrogen atom at adjacent positions. This arrangement distinguishes it from its isomer, the 1,3-oxazolidine, where the heteroatoms are separated by a carbon atom. wikipedia.org The unique positioning of the oxygen and nitrogen atoms in the 1,2-oxazolidine scaffold imparts specific chemical properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.
Significance of the 1,2-Oxazolidine Ring System in Synthetic and Mechanistic Studies
The 1,2-oxazolidine ring system is a valuable scaffold in organic synthesis. Its derivatives have been utilized as chiral auxiliaries, guiding the stereochemical outcome of various chemical transformations. researchgate.netresearchgate.net The development of efficient methods for the synthesis of substituted oxazolidinones is a key area of research in synthetic organic chemistry. bohrium.com Mechanistic studies often focus on the ring-chain tautomerism inherent to some 1,2-oxazolidine derivatives, which can influence their reactivity and stability. Furthermore, the conformational rigidity introduced by the heterocyclic ring can be crucial for the biological activity of molecules containing this scaffold. nih.gov
Historical Development and Evolution of 1,2-Oxazolidine Chemistry
The broader family of oxazolidinones, which includes the 1,2-oxazolidine structural motif, has a rich history. The first synthesis of an oxazolidine (B1195125) derivative was reported in the late 19th century. wikipedia.org However, it was the discovery of the antibacterial properties of N-aryl-oxazolidinones in the late 1980s that significantly propelled research into this class of compounds. nih.govmdpi.com This led to the development of linezolid, the first clinically approved oxazolidinone antibiotic, in 2000. nih.govmdpi.com Since then, extensive research has been dedicated to exploring the synthesis and application of various oxazolidinone derivatives, including those based on the 1,2-oxazolidine scaffold. nih.govnih.govnih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3 |
InChI Key |
TWPGPTBIVFHGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNOC1)O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Methyl 1,2 Oxazolidin 4 Ol
Functional Group Transformations at the Hydroxyl Moiety
Derivatization for Synthetic Utility
The synthetic utility of the 4-Methyl-1,2-oxazolidin-4-ol scaffold is significantly enhanced by the potential for derivatization. The hydroxyl group at the C4 position is a key site for chemical modification, allowing for the introduction of various functional groups and the extension of the molecular framework. Isoxazolidine (B1194047) derivatives functionalized at the C4 position are considered valuable structural fragments in medicinal chemistry and drug discovery. nih.govnih.govnih.gov
Research on related 4-substituted isoxazolidines has demonstrated a range of derivatization strategies. For instance, isoxazolidines bearing a carbonyl group at the C4 position can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents (CH₃MgBr), to produce tertiary alcohols. nih.gov This reaction effectively adds a new carbon-carbon bond at the C4 position. Furthermore, the carbonyl group can be reduced using reagents like sodium borohydride (B1222165) (NaBH₄) to yield 4-hydroxymethylated isoxazolidine derivatives, which have known applications in medicinal chemistry. nih.gov While this compound already possesses a hydroxyl group, its derivatization through etherification or esterification represents a plausible pathway for further synthetic modifications, leveraging the nucleophilic character of the oxygen atom.
The table below summarizes key derivatization reactions applicable to the isoxazolidine scaffold, particularly at the C4 position.
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Addition to C4-carbonyl | CH₃MgBr | C4-tertiary alcohol | nih.gov |
| Reduction of C4-carbonyl | NaBH₄ | C4-hydroxymethyl derivative | nih.gov |
| Hydroboration-Oxidation of 2,3-dihydroisoxazole | BH₃·THF, then H₂O₂/NaOH | 4-hydroxyisoxazolidine | nih.govnih.gov |
Transformations Involving the Nitrogen Atom
The nitrogen atom of the isoxazolidine ring is a common site for synthetic transformations, allowing for the introduction of a variety of substituents that can modulate the molecule's chemical and biological properties.
N-Alkylation and N-Acylation Reactions
The secondary amine nitrogen in an unsubstituted isoxazolidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. The synthesis of N-alkyl and N-aryl isoxazolidines has been achieved through various methods, including the intramolecular cyclization of suitably functionalized aminoperoxides, which forms the N-O bond of the ring while establishing the N-substituent. nih.govbohrium.com
N-acylation is another fundamental transformation. While direct studies on this compound are limited, extensive research on the N-acylation of structurally related oxazolidinones provides significant insight. Conventional methods often require strong bases and acylating agents like acid chlorides. chemrxiv.org More modern, greener approaches have been developed, such as aerobic oxidative N-heterocyclic carbene (NHC) catalysis, which allows for the N-acylation of oxazolidinones and other N-heterocycles at room temperature using aldehydes as the acyl source. chemrxiv.org Such methods are highly relevant and potentially applicable to the isoxazolidine nitrogen. Acylation has also been observed in related systems like isoxazoline (B3343090) N-oxides, which can undergo a complex tandem deoxygenation/halogenation process under acylation conditions. researchgate.net
The following table presents examples of conditions used for N-functionalization on related heterocyclic systems.
| Reaction Type | Substrate | Reagents/Catalyst | Product | Reference |
| N-Alkylation (Intramolecular) | 3-(sulfonamido)alkyl silylperoxides | Thiolate anions or HFIP | N-alkyl isoxazolidine | nih.gov |
| N-Acylation | Oxazolidinone | Aldehyde, NHC catalyst, Air (O₂) | N-acyl oxazolidinone | chemrxiv.org |
Rearrangement Reactions Involving Nitrogen
The isoxazolidine ring can participate in several rearrangement reactions, most of which involve the characteristic cleavage of the weak N-O bond. This cleavage is a cornerstone of the synthetic utility of isoxazolidines, as it unmasks a 1,3-amino alcohol functionality. nih.govmdpi.com This transformation is typically achieved through reductive cleavage using catalysts like Pd/C or Raney-Ni. nih.gov
In addition to simple ring-opening, more complex rearrangements are known for related structures. The Schmidt reaction, for example, can be applied to isoxazolidine-ketone hybrids to induce a ring expansion, converting a cyclic ketone into a lactam and thus forming a new fused heterocyclic system. nih.govmdpi.com Another significant rearrangement observed in the related isoxazoline scaffold is the Baldwin rearrangement, a thermal process that converts isoxazolines into N-sulfonylaziridines. nih.gov This reaction proceeds with varying efficiency depending on the electronic nature of the substituents on the ring. nih.gov
| Rearrangement Type | Substrate | Conditions | Product | Reference |
| Reductive N-O Cleavage | Isoxazolidine | Pd/C, H₂ or Raney-Ni | 1,3-Amino alcohol | nih.gov |
| Schmidt Reaction | Isoxazolidine-ketone adduct | HN₃, MsOH | Fused Lactam | nih.govmdpi.com |
| Baldwin Rearrangement | Isoxazoline | Toluene (B28343), reflux | Aziridine (B145994) | nih.gov |
Reactions at Other Ring Atoms
Reactions involving the carbon atoms of the saturated isoxazolidine ring are less common than those at the nitrogen or exocyclic functional groups and typically require specific activation.
Electrophilic and Nucleophilic Substitutions on the Oxazolidine (B1195125) Ring
Direct electrophilic or nucleophilic substitution on the C3, C4, or C5 atoms of a saturated isoxazolidine ring is challenging due to the lack of inherent activation of the C-H bonds. However, substitution reactions can be achieved when a suitable leaving group is present or through novel activation strategies.
A recent study demonstrated a unique electrophilic substitution at the C5 position of fluorinated isoxazolines. rsc.org In this reaction, cleavage of a C-F bond by a Lewis acid (BF₃·OEt₂) generates a carbocation intermediate at C5, which then undergoes an electrophilic aromatic substitution (SEAr) reaction with electron-rich aromatics like toluene, furan, and thiophene. rsc.org This represents a rare example of direct C-C bond formation on the isoxazolidine core without compromising the ring structure. rsc.org
Nucleophilic substitution is more feasible when a leaving group is installed on the ring. For example, 5-bromoisoxazolidines have been shown to react with nucleophiles. researchgate.net The reactivity of 5-bromo-4-hydroxyisoxazolidine has been demonstrated in methanolysis and azidation reactions, leading to the substitution of the bromine atom. researchgate.net These reactions showcase how functionalization of the ring carbons enables subsequent substitution reactions to introduce further diversity.
| Substitution Type | Substrate | Reagents | Position | Product | Reference |
| Electrophilic Substitution | C5-Fluoroisoxazoline | Toluene, BF₃·OEt₂ | C5 | C5-Aryl isoxazoline | rsc.org |
| Nucleophilic Substitution | 5-Bromo-4-hydroxyisoxazolidine | NaN₃ | C5 | 5-Azido-4-hydroxyisoxazolidine | researchgate.net |
Cycloaddition Reactions (if applicable to the specific scaffold)
Cycloaddition reactions are fundamental to the synthesis of the isoxazolidine ring itself, rather than being a reaction of the saturated scaffold. The most prominent method for constructing the isoxazolidine core is the [3+2] cycloaddition (a Huisgen 1,3-dipolar cycloaddition) between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). researchgate.netwikipedia.orgnih.govchim.it This reaction is highly valuable due to its ability to create multiple stereocenters with a high degree of regio- and stereocontrol. nih.gov
The saturated isoxazolidine ring of this compound is not expected to participate directly in cycloaddition reactions as a dipole or dipolarophile. Such reactions require the presence of unsaturation or the ability to form a reactive dipolar intermediate. Therefore, while cycloaddition is critical for the formation of the scaffold, it is not a characteristic reaction of the saturated ring system itself.
Stereochemical Aspects of Reactivity
Preservation and Inversion of Stereochemistry
There is currently a lack of specific published research investigating the preservation and inversion of stereochemistry in reactions involving this compound. Mechanistic studies detailing whether reactions at the chiral center proceed with retention or inversion of configuration are not available in the public scientific domain.
Diastereoselectivity and Enantioselectivity in Transformations
Similarly, a comprehensive understanding of the diastereoselectivity and enantioselectivity in transformations of this compound remains unestablished due to the absence of targeted research. Data from stereoselective reactions, including any potential influence of the existing stereocenter on the formation of new chiral centers, has not been reported.
Theoretical and Computational Studies on 4 Methyl 1,2 Oxazolidin 4 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical reactivity and physical properties.
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations for systems analogous to 4-Methyl-1,2-oxazolidin-4-ol are used to determine key electronic characteristics. The structure is optimized to find its minimum energy geometry, and from this, various properties can be calculated. nih.gov
Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT is employed to map the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Representative Electronic Properties Calculated by DFT for a Heterocyclic System Note: This table presents typical data obtained from DFT calculations on related heterocyclic compounds to illustrate the methodology.
| Parameter | Description | Typical Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.0 to -5.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 0.5 to 2.0 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 6.0 to 8.0 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.5 to 3.0 Debye |
Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and computational expense.
Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parametrization. libretexts.org Methods like Hartree-Fock (HF) and more advanced post-HF techniques (like Møller-Plesset perturbation theory) can provide highly accurate results, especially for smaller molecules, but are computationally very demanding. libretexts.orgscribd.com
Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by incorporating some parameters derived from experimental data. scribd.comquora.com Techniques such as AM1 and PM3 are significantly faster than ab initio or DFT methods, making them suitable for preliminary calculations or for studying very large molecular systems where higher-level theories are computationally prohibitive. scribd.comresearchgate.netnih.gov However, their accuracy is generally lower and depends on the quality of the parametrization for the specific elements in the molecule. libretexts.org
Table 2: Comparison of Quantum Chemical Methods
| Method | Basis | Computational Cost | Typical Accuracy |
|---|---|---|---|
| Semi-Empirical | Uses empirical parameters to simplify calculations. | Low | Moderate |
| Ab Initio (Hartree-Fock) | Solves Schrödinger equation from first principles with approximations. | High | Good |
| Density Functional Theory (DFT) | Based on electron density instead of a complex wavefunction. | Medium | Very Good |
Conformational Analysis and Energetics
The flexibility of the five-membered oxazolidine (B1195125) ring means that this compound can exist in multiple conformations. Computational analysis is vital for determining the relative energies of these conformers and understanding the factors that govern their stability.
Five-membered rings are not planar and adopt puckered conformations to relieve ring strain. The most common conformations for rings like oxazolidine are the "envelope" (or "flap") and "twist" (or "half-chair") forms. mdpi.com In an envelope conformation, four atoms are roughly coplanar while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
These conformations are often not static but can interconvert through a low-energy process known as pseudorotation. This process involves a continuous series of small distortions that allow the pucker to move around the ring without passing through a high-energy planar state. Computational studies can map the potential energy surface of this pseudorotation pathway to identify the most stable conformers and the energy barriers between them.
The presence of substituents on the oxazolidine ring, such as the methyl and hydroxyl groups in this compound, has a profound impact on the ring's conformational preferences. Substituents can occupy either pseudo-axial or pseudo-equatorial positions. nih.gov Generally, bulky substituents prefer the less sterically hindered pseudo-equatorial position to minimize unfavorable steric interactions. mdpi.com
In this compound, the methyl group at the C4 position will influence the equilibrium between different envelope and twist conformers. Computational energy calculations for each possible conformer can quantify these energy differences, predicting the dominant conformation in a given environment. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the ring oxygen or nitrogen, could also play a significant role in stabilizing certain conformations, a factor that can be effectively modeled computationally.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms by modeling the entire reaction coordinate from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction pathway.
For reactions involving this compound, such as ring-opening, substitution, or elimination, computational methods can be used to model the proposed mechanism. By calculating the geometry and energy of the transition state, the activation energy (the energy barrier for the reaction) can be determined. mdpi.com This provides direct insight into the reaction's kinetics and feasibility.
For example, in a hypothetical SN2 reaction, calculations would model the approach of the nucleophile and the departure of the leaving group, identifying the specific geometry of the five-coordinate transition state. mdpi.com Vibrational frequency calculations are then performed to confirm the nature of the stationary points; a minimum on the potential energy surface (reactants, products) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov
Computational Modeling of Synthetic Routes
No computational studies detailing the modeling of synthetic routes for this compound have been identified in the searched scientific literature. Research in this area for related oxazolidine structures often employs quantum chemical calculations to determine reaction energies, transition state geometries, and activation barriers for various potential synthetic pathways. However, such analyses have not been specifically applied to or published for this compound.
Investigation of Mechanistic Intermediates
There is no available research that computationally investigates the mechanistic intermediates involved in the synthesis of this compound. The characterization of intermediates is crucial for understanding reaction mechanisms, and this is typically achieved through methods such as Density Functional Theory (DFT) to calculate the geometries and energies of potential transient species. Despite the application of these methods to other heterocyclic compounds, specific data for this compound is not present in the current body of scientific literature.
Prediction of Reactivity and Selectivity
No studies predicting the reactivity and selectivity of this compound using computational methods were found.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
There are no published studies that calculate or analyze the Fukui functions or the global electrophilicity and nucleophilicity indices for this compound. These conceptual DFT descriptors are instrumental in predicting the local reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, and radical attacks. The absence of such a study means that a theoretical prediction of the reactive sites of this compound based on these indices is not possible at this time.
QSAR/QSPR (excluding biological activity predictions)
A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for this compound that focus on its physicochemical properties. QSPR models are statistical models that correlate the structural or property descriptors of compounds with their physical or chemical properties. While widely used in chemical and materials science, no such models have been developed or published for this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS)
Without primary research data, the creation of data tables and the discussion of detailed research findings as per the user's instructions is not feasible. Any attempt to generate such content would be speculative and would not adhere to the required standards of scientific accuracy.
Other Advanced Analytical Methods
Beyond standard spectroscopic techniques such as NMR and mass spectrometry, the full stereochemical elucidation of chiral molecules like 4-Methyl-1,2-oxazolidin-4-ol necessitates the use of specialized analytical methods. Chiroptical techniques are particularly powerful for probing the three-dimensional arrangement of atoms and are indispensable for determining the enantiomeric purity of a sample.
Chiroptical spectroscopy encompasses a group of analytical techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are non-destructive and highly sensitive to the stereochemistry of a molecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. slideshare.netmgcub.ac.in An achiral molecule will not exhibit a CD spectrum. For a chiral molecule like this compound, its two enantiomers will produce mirror-image CD spectra. The intensity of the CD signal, measured as ellipticity, is directly proportional to the concentration and the enantiomeric excess (ee) of the sample.
The relationship between the observed ellipticity ([θ]), the molar ellipticity ([Θ]), the concentration (c), and the path length (l) is given by the Beer-Lambert law for CD spectroscopy. By comparing the CD spectrum of a sample of unknown enantiomeric purity to that of a pure enantiomer, the enantiomeric excess can be accurately determined. The Cotton effect, which is the characteristic shape of a CD band in the vicinity of an absorption band, provides crucial information about the stereochemistry of the molecule. slideshare.net
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netmgcub.ac.in Similar to CD, the two enantiomers of a chiral molecule will rotate plane-polarized light in equal and opposite directions. An ORD spectrum is a plot of the specific rotation [α] versus the wavelength (λ).
The ORD curve of a chiral compound will show a plain curve if the measurement is far from an absorption band. However, in the region of an absorption band, the ORD spectrum will exhibit a phenomenon known as the Cotton effect, characterized by a peak and a trough. slideshare.net The sign of the Cotton effect is directly related to the absolute configuration of the chiral center. By analyzing the ORD spectrum, one can determine the enantiomeric purity of a sample of this compound.
Application to this compound
While specific experimental CD and ORD data for this compound are not readily found in published literature, the principles of these techniques would be directly applicable. A hypothetical analysis would involve the following steps:
Synthesis and Isolation of Enantiomers: The individual enantiomers of this compound would first need to be synthesized or resolved from a racemic mixture.
Measurement of Standard Spectra: The CD and ORD spectra of the pure enantiomers would be recorded under controlled conditions (solvent, concentration, temperature) to serve as reference standards.
Analysis of Unknown Sample: The CD or ORD spectrum of a sample of this compound with unknown enantiomeric composition would then be measured under the same conditions.
Determination of Enantiomeric Purity: By comparing the signal intensity (e.g., molar ellipticity in CD or specific rotation in ORD) of the unknown sample to the standard, the enantiomeric excess can be calculated.
A data table summarizing hypothetical chiroptical data for the enantiomers of this compound could be structured as follows:
| Enantiomer | Wavelength (nm) | Molar Ellipticity ([Θ]) (deg·cm²·dmol⁻¹) | Specific Rotation [α] (deg) |
| (R)-4-Methyl-1,2-oxazolidin-4-ol | λ_max | Positive Value | Positive Value |
| (S)-4-Methyl-1,2-oxazolidin-4-ol | λ_max | Negative Value | Negative Value |
Applications of 4 Methyl 1,2 Oxazolidin 4 Ol in Complex Organic Synthesis
As a Chiral Building Block
Chemical suppliers categorize 4-Methyl-1,2-oxazolidin-4-ol among chiral building blocks, suggesting its potential for use in asymmetric synthesis. However, specific examples of its application as a precursor to enantiomerically pure compounds or its integration as a scaffold component in natural product synthesis are not detailed in the reviewed literature.
Precursor for Enantiomerically Pure Compounds
No specific studies detailing the use of this compound as a starting material for the synthesis of other enantiomerically pure compounds were identified.
Integration into Natural Product Synthesis (as a scaffold component)
There are no available examples in the scientific literature of this compound being incorporated as a structural component in the total synthesis of natural products.
As a Synthetic Intermediate
Role in Multi-Step Reaction Sequences
Specific multi-step reaction sequences featuring this compound as a key intermediate could not be identified from the available data.
Formation of Other Heterocyclic Systems
Research detailing the chemical transformation of the this compound ring into other heterocyclic systems is not present in the surveyed literature.
Development of Novel Ligands and Auxiliaries
No published research was found that describes the use of this compound in the development of new chiral ligands for catalysis or as a chiral auxiliary to control the stereochemistry of chemical reactions.
Precursors for Chiral Ligands in Asymmetric Catalysis
Chiral oxazolidines are recognized as important structural motifs for the development of ligands used in transition metal-catalyzed asymmetric reactions. acs.orgrsc.org Their rigid five-membered ring structure helps to create a well-defined and predictable chiral environment around a metal center. nih.gov This controlled environment is crucial for inducing high levels of enantioselectivity in a catalytic transformation. Asymmetric catalysis with chiral 1,3-oxazolidine ligands has become a subject of increasing attention due to the modularity in their synthesis, often starting from readily available amino alcohols. rsc.orgnih.gov
The structure of this compound is well-suited for development into a chiral ligand. The nitrogen and oxygen atoms within the heterocyclic ring can act as coordination sites. Specifically, the ring nitrogen and the hydroxyl oxygen at the C4 position could potentially function as a bidentate chelating agent for a metal ion. Further derivatization of the nitrogen atom, for instance, by introducing phosphine or other coordinating groups, could transform the molecule into a variety of powerful bidentate or tridentate ligands. The pairing of a specific chiral ligand with a metal ion is essential for the catalytic effectiveness of the resulting complex in asymmetric synthesis. beilstein-journals.orgnih.gov While the broader class of oxazolidines is used for this purpose, the direct application of this compound as a ligand precursor is a subject for further research exploration.
Exploration as Chiral Auxiliaries in Stereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is one of the most reliable and predictable methods in asymmetric synthesis. williams.edu Among the most successful and widely utilized chiral auxiliaries are the oxazolidinone derivatives, often referred to as Evans' auxiliaries. sigmaaldrich.comnih.gov These auxiliaries function by attaching them to a substrate (typically via an N-acylation reaction) and then using the inherent chirality of the auxiliary to direct the stereoselective formation of new stereocenters. researchgate.net
The high degree of stereocontrol exerted by oxazolidinone auxiliaries is attributed to two main factors: the ability of the N-acyl group to form a rigid chelate with a metal ion and the steric hindrance provided by the substituent at the C4 position, which effectively blocks one face of the enolate intermediate. researchgate.net This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective transformation. wikipedia.orgwilliams.edu
The this compound framework possesses the key structural elements to function as a chiral auxiliary. The secondary amine (N-H) group provides a point of attachment for an acyl chain. The chiral center at C4, substituted with both a methyl and a hydroxyl group, would then create a sterically biased environment. This steric hindrance could direct nucleophilic or electrophilic attack on the attached acyl chain, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and conjugate additions. researchgate.net Following the reaction, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com
| Reaction Type | Chiral Auxiliary | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Reference Principle |
|---|---|---|---|---|
| Aldol Addition | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | >99:1 | Stereocontrol via a boron enolate in a Zimmerman-Traxler transition state. wikipedia.org |
| Alkylation | (S)-4-Benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | Alkylation occurs trans to the bulky benzyl substituent on the chelated (Z)-enolate. williams.edu |
| Michael Addition | (S)-4-tert-Butyl-2-oxazolidinone | N-Crotonyl Imide | >98:2 | The C4 substituent directs the approach of the nucleophile. sigmaaldrich.com |
| Diels-Alder Reaction | (S)-4-Benzyl-2-oxazolidinone | N-Acryloyl Imide with Cyclopentadiene | 95:5 | The auxiliary shields one face of the dienophile from the approaching diene. sigmaaldrich.com |
Strategies for Functionalization and Derivatization
The synthetic utility of a chiral building block like this compound is greatly enhanced by the ability to selectively modify its structure. Functionalization strategies allow for the introduction of diverse chemical groups, enabling the fine-tuning of steric and electronic properties for specific applications in catalysis or as chiral auxiliaries.
Introduction of Diverse Substituents on the Oxazolidine (B1195125) Ring
The modification of the this compound scaffold can be approached by targeting its inherent functional groups or by employing synthetic methods that build the ring with desired substituents already in place.
N-Functionalization: The secondary amine at the N2 position is a prime site for modification. Standard organic reactions such as N-alkylation or N-acylation can be used to attach a wide variety of substituents. This is the key step for attaching the oxazolidine to a substrate when it is to be used as a chiral auxiliary. williams.edu It is also a common strategy for linking the oxazolidine core to other coordinating groups, such as phosphines or pyridyls, in the synthesis of chiral ligands. rsc.org
O-Functionalization: The tertiary hydroxyl group at the C4 position offers another point for derivatization. Although potentially sterically hindered by the adjacent methyl group and the ring structure, it could undergo reactions like etherification or esterification under appropriate conditions. This would allow for the modulation of the steric bulk at the chiral center.
Ring Synthesis: An alternative to post-synthesis modification is the construction of the oxazolidine ring from precursors that already contain the desired diversity. Numerous methods exist for the synthesis of substituted oxazolidines, including the condensation of 1,2-amino alcohols with aldehydes or ketones, and cycloaddition reactions. acs.orgorganic-chemistry.org These methods can provide access to derivatives with various substituents at other positions of the ring (e.g., C3 and C5). mdpi.comrsc.org
Regioselective and Chemoselective Modifications
In molecules with multiple reactive sites, the ability to modify one site while leaving others untouched is critical for complex synthesis.
Regioselectivity: This refers to the control of reaction at a particular position when multiple reactive sites are present. In this compound, the two primary nucleophilic sites are the ring nitrogen (N2) and the hydroxyl oxygen (at C4). The secondary amine is generally a stronger nucleophile than the sterically hindered tertiary alcohol. Therefore, in a reaction with a limited amount of an electrophile (e.g., one equivalent of an acyl chloride) under neutral or mildly basic conditions, preferential reaction at the nitrogen is expected. This would lead to regioselective N-acylation over O-acylation, a crucial step for its application as a chiral auxiliary.
Chemoselectivity: This principle applies when a reagent must distinguish between different types of functional groups. For instance, if a side chain attached to the this compound ring contained a primary alcohol, a reagent could be chosen to react selectively with the less-hindered primary alcohol over the tertiary alcohol at C4. Similarly, the design of reagents for the site-selective modification of one specific functional group in the presence of others is a key strategy in modern organic synthesis, often guided by the unique local microenvironment and inherent reactivity of each site. nih.gov Such selective modifications are fundamental to building complex molecular architectures without the need for extensive use of protecting groups.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to the exploration of any new chemical entity. For 4-Methyl-1,2-oxazolidin-4-ol, future research will likely focus on establishing innovative and stereoselective synthetic methodologies. While general methods for the synthesis of oxazolidine (B1195125) derivatives exist, pathways tailored to the specific substitution pattern of this compound are yet to be extensively developed. researchgate.netorganic-chemistry.orgorganic-chemistry.org Key areas for exploration could include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C4 position will be crucial for accessing enantiopure forms of the molecule, which is often a prerequisite for applications in medicinal chemistry and materials science. nih.gov
Domino and Multicomponent Reactions: Designing elegant one-pot syntheses that construct the oxazolidine ring and install the methyl and hydroxyl groups in a single, efficient operation would be a significant advancement. researchgate.net
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions will be important for developing sustainable synthetic protocols.
Investigation of Unexplored Reactivity Patterns
A thorough understanding of the chemical reactivity of this compound is paramount for its utilization as a synthetic building block. The presence of a tertiary alcohol and the N-O bond within the oxazolidine ring suggests a rich and potentially unique reactivity profile that warrants detailed investigation. Future studies should aim to:
Ring-Opening Reactions: Explore the selective cleavage of the N-O or C-O bonds under various conditions (e.g., reductive, oxidative, acid/base catalysis) to generate novel functionalized amino alcohols.
Functional Group Transformations: Investigate the reactivity of the hydroxyl group, such as its use as a directing group or its transformation into other functional moieties.
Cycloaddition Reactions: While the parent oxazolidine ring is saturated, derivatization to introduce unsaturation could open avenues for cycloaddition chemistry, leading to more complex heterocyclic systems. mdpi.com
Advanced Computational Modeling for Rational Design
In synergy with experimental work, advanced computational modeling will be instrumental in accelerating the exploration of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's structure, properties, and reactivity, guiding the rational design of new derivatives and reactions. researchgate.netresearchgate.net Future computational studies could focus on:
Conformational Analysis: Determining the preferred conformations of the molecule and its derivatives to understand their steric and electronic properties.
Reaction Mechanism Elucidation: Modeling potential reaction pathways to predict the feasibility and selectivity of new synthetic transformations.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.
Integration into Materials Chemistry (excluding specific material properties or applications outside of chemical synthesis)
The unique structural features of this compound make it a promising candidate as a monomer or building block in the synthesis of novel polymers and materials. Research in this area, focusing on the chemical synthesis aspects, could explore:
Polymerization Strategies: Investigating the potential for ring-opening polymerization to create new classes of poly(amino alcohol)s with potentially interesting properties.
Incorporation into Polymer Backbones: Utilizing the hydroxyl group as a handle to graft the oxazolidine moiety onto existing polymer chains, thereby modifying their chemical properties.
Precursor for Functional Monomers: Chemically transforming this compound into more complex monomers for use in various polymerization techniques.
Synergistic Approaches: Combining Synthetic, Spectroscopic, and Theoretical Methods
A holistic understanding of this compound will be best achieved through synergistic approaches that integrate synthetic, spectroscopic, and theoretical methods. nih.gov This multidisciplinary strategy will enable a comprehensive characterization of the molecule and its derivatives, fostering a deeper understanding of its structure-property relationships. Future research should emphasize:
Iterative Design-Synthesis-Characterization Cycles: Using computational predictions to design new synthetic targets, which are then synthesized and characterized spectroscopically, with the experimental results feeding back to refine the theoretical models.
Advanced Spectroscopic Techniques: Employing sophisticated NMR techniques, X-ray crystallography, and mass spectrometry to unambiguously determine the structure and stereochemistry of new compounds.
Correlating Experimental and Theoretical Data: Systematically comparing experimental findings with computational predictions to validate and improve the theoretical models, leading to a more robust predictive capability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
